molecular formula C21H23ClN4O3S B12431344 CCR1 antagonist 6

CCR1 antagonist 6

Cat. No.: B12431344
M. Wt: 447.0 g/mol
InChI Key: CYPBTHPQJZHJCN-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR1 antagonist 6 is a chemical compound that targets the C-C chemokine receptor type 1 (CCR1). This receptor is a G protein-coupled receptor expressed on various leukocytes and is involved in the regulation of immune responses and inflammation. CCR1 antagonists are being explored for their potential therapeutic applications in treating autoimmune and inflammatory diseases .

Preparation Methods

The synthesis of CCR1 antagonist 6 involves a convergent and robust approach using continuous flow technology. One of the key steps in the synthesis is the Curtius rearrangement, which is performed in a continuous flow setup. The synthesis begins with the formation of a cyclopropane intermediate, followed by a safe and efficient Curtius rearrangement to produce a p-methoxybenzyl carbamate . The process is highly efficient, with a relatively short residence time and high material throughput, making it suitable for industrial production .

Chemical Reactions Analysis

CCR1 antagonist 6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CCR1 antagonist 6 has several scientific research applications, including:

Properties

Molecular Formula

C21H23ClN4O3S

Molecular Weight

447.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-[(1S)-1-(5-methylsulfonylpyridin-3-yl)butyl]pyrazole-4-carboxamide

InChI

InChI=1S/C21H23ClN4O3S/c1-4-5-20(15-10-18(12-23-11-15)30(3,28)29)25-21(27)19-13-24-26(14(19)2)17-8-6-16(22)7-9-17/h6-13,20H,4-5H2,1-3H3,(H,25,27)/t20-/m0/s1

InChI Key

CYPBTHPQJZHJCN-FQEVSTJZSA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCCC(C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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